Methyl 3-(3-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
“Methyl 3-(3-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, like the compound , has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the formation of the piperazine ring, which can be achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibition
- Context : Enantioselective synthesis is crucial for producing specific drug enantiomers with desired pharmacological profiles.
- Application : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1), a close analog, shows potential as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This suggests similar compounds may have therapeutic relevance in conditions modulated by CGRP, such as migraines or vascular disorders (Cann et al., 2012).
Structural Analysis of Hydrochloride Salts
- Context : Structural analysis aids in understanding the physical and chemical properties of compounds.
- Application : Crystal structure and Hirshfeld surface analysis of hydrochloride salts of similar compounds provide insights into their molecular geometry and intermolecular interactions, which are critical for their biological activity and formulation (Ullah & Stoeckli-Evans, 2021).
Synthesis of Piperazine Substituted Quinolones
- Context : Piperazine substitution is a common modification in medicinal chemistry to alter drug properties.
- Application : The synthesis of piperazine-substituted quinolones, akin to the compound , has been explored for the development of new therapeutic agents. This highlights the significance of such structures in drug discovery (Fathalla & Pazdera, 2017).
Antimicrobial Properties
- Context : Antimicrobial properties are vital for combating infections.
- Application : Various fluoroquinolone-based compounds, sharing structural similarities, have been synthesized and tested for their antimicrobial properties. This implies the potential of such compounds in treating bacterial infections (Patel & Patel, 2010).
In Silico Studies for Antibacterial Applications
- Context : Computer-based studies can predict drug efficacy and binding.
- Application : In silico analysis of fluoroquinolones, similar in structure, revealed their potential as effective inhibitors against bacterial enzymes, suggesting the possible antibacterial applications of such compounds (Sabbagh & Murad, 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes that result in their broad-spectrum biological activities . The compound’s interaction with its targets could be similar, leading to the observed effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could include a range of responses, from antiviral to anticancer effects .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 3-[3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O4S/c1-36-25(35)18-7-8-19-21(17-18)29-26(37)32(24(19)34)12-9-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-3-2-5-20(22)27/h2-3,5-8,17H,4,9-16H2,1H3,(H,28,33)(H,29,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARNIAPZWQGSSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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